molecular formula C6H11ClSn B14474997 (3-Chloroprop-1-yn-1-yl)(trimethyl)stannane CAS No. 69165-98-6

(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane

Cat. No.: B14474997
CAS No.: 69165-98-6
M. Wt: 237.31 g/mol
InChI Key: ZCZGXFYLNXDCFB-UHFFFAOYSA-N
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Description

(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane is an organotin compound with the molecular formula C_6H_11ClSn. This compound is characterized by the presence of a trimethylstannane group attached to a 3-chloroprop-1-yn-1-yl moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloroprop-1-yn-1-yl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with 3-chloroprop-1-yne. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alkyne, allowing it to react with the trimethyltin chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the toxic nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Coupling Reactions: The alkyne moiety can participate in coupling reactions such as Sonogashira coupling.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) and organolithium reagents.

    Coupling Reactions: Palladium catalysts and copper(I) iodide are typically used in Sonogashira coupling reactions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and lithium aluminum hydride (for reduction) can be used.

Major Products Formed

    Substitution Reactions: Products include various organotin compounds with different substituents.

    Coupling Reactions: Products include conjugated alkynes and other complex organic molecules.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Catalysis: Acts as a catalyst in various organic reactions, including polymerization and coupling reactions.

    Material Science: Used in the preparation of organotin-based materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (3-Chloroprop-1-yn-1-yl)(trimethyl)stannane involves its interaction with various molecular targets. The trimethylstannane group can coordinate with metal centers, facilitating catalytic reactions. The alkyne moiety can participate in π-π interactions and undergo addition reactions. The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

    Chlorotrimethylstannane: Similar structure but lacks the alkyne moiety.

    Propargyl Chloride: Contains the alkyne moiety but lacks the trimethylstannane group.

Uniqueness

(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane is unique due to the presence of both the trimethylstannane group and the 3-chloroprop-1-yn-1-yl moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and catalysis.

Properties

CAS No.

69165-98-6

Molecular Formula

C6H11ClSn

Molecular Weight

237.31 g/mol

IUPAC Name

3-chloroprop-1-ynyl(trimethyl)stannane

InChI

InChI=1S/C3H2Cl.3CH3.Sn/c1-2-3-4;;;;/h3H2;3*1H3;

InChI Key

ZCZGXFYLNXDCFB-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C#CCCl

Origin of Product

United States

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